An In-depth Technical Guide to the Basic Properties of Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine
An In-depth Technical Guide to the Basic Properties of Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of pyrazolo[1,5-a]pyrimidin-5-ylmethanamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" known for its versatile biological activities, and understanding the physicochemical characteristics of its derivatives is paramount for the rational design of novel therapeutics.[1][2] This document delves into the structural features governing basicity, theoretical pKa considerations, solubility, and stability of the title compound. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties.
The Pyrazolo[1,5-a]pyrimidine Core: A Structural Overview
The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system comprising a pyrazole ring fused to a pyrimidine ring.[3] This rigid, planar framework serves as a versatile scaffold for chemical modifications at various positions, allowing for the fine-tuning of its pharmacological and physicochemical properties.[3] The nitrogen-rich nature of this core contributes to its unique electronic distribution and potential for hydrogen bonding, which are critical for its interactions with biological targets.[2][3]
The specific compound of interest, pyrazolo[1,5-a]pyrimidin-5-ylmethanamine, features a methanamine (-CH₂NH₂) substituent at the 5-position of the pyrimidine ring. This substituent is expected to be a primary determinant of the molecule's basicity.
Basicity and pKa: Theoretical and Practical Considerations
The basicity of pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is attributed to the presence of multiple nitrogen atoms. The lone pair of electrons on the nitrogen atom of the exocyclic aminomethyl group is the most probable site of protonation. The nitrogen atoms within the heterocyclic core are generally less basic due to the delocalization of their lone pairs within the aromatic system.
Predicted pKa
It is important to note that the substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence the electronic properties and, consequently, the basicity of the molecule.[3]
Solubility Profile
The solubility of pyrazolo[1,5-a]pyrimidine derivatives is a critical factor influencing their bioavailability and formulation development. Generally, these compounds exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO).[3] Their aqueous solubility, however, can be limited.
For pyrazolo[1,5-a]pyrimidin-5-ylmethanamine, the presence of the basic aminomethyl group is expected to enhance its aqueous solubility at acidic pH due to the formation of a protonated, more polar species. At physiological pH (~7.4), the compound will exist as a mixture of the free base and its conjugate acid, which should contribute to a moderate level of aqueous solubility.
Table 1: Predicted Physicochemical Properties of Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine
| Property | Predicted Value | Notes |
| pKa (basic) | 7.5 - 8.5 | Primarily due to the aminomethyl group. |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. |
| Aqueous Solubility | pH-dependent | Increased solubility at lower pH. |
Chemical Stability
The pyrazolo[1,5-a]pyrimidine ring system is generally considered to be chemically stable. However, its stability can be influenced by pH and the presence of certain functional groups. Studies on similar pyrazolo[1,5-a]pyrimidine-based fluorophores have indicated that these compounds may exhibit greater decomposition under strongly acidic conditions. This is likely due to the protonation of the nitrogen-rich heterocyclic core, which can make it more susceptible to nucleophilic attack. Under neutral and basic conditions, the scaffold is expected to be relatively stable.
Experimental Determination of Basic Properties
To empirically validate the predicted properties of pyrazolo[1,5-a]pyrimidin-5-ylmethanamine, the following experimental protocols are recommended.
Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine
A common and effective method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[3][5] For the synthesis of the title compound, a plausible route would involve the use of a protected aminomalonaldehyde equivalent.
Diagram 1: Proposed Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine ```dot digraph "Synthesis_of_Pyrazolo_1_5_a_pyrimidin_5_ylmethanamine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
aminopyrazole [label="5-Aminopyrazole"]; dicarbonyl [label="Protected Aminomalonaldehyde\n(e.g., Boc-aminomalonaldehyde)"]; condensation [label="Condensation\n(Acid or Base catalysis)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; protected_intermediate [label="Protected Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine"]; deprotection [label="Deprotection\n(e.g., TFA)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; final_product [label="Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine", shape=box, style="rounded,filled", fillcolor="#E6F4EA", color="#34A853"];
aminopyrazole -> condensation; dicarbonyl -> condensation; condensation -> protected_intermediate; protected_intermediate -> deprotection; deprotection -> final_product; }
Caption: Workflow for pKa determination by potentiometric titration.
Spectrophotometric pKa Determination
This method is particularly useful for compounds that possess a chromophore that changes its absorbance upon protonation.
Experimental Workflow:
-
Buffer Preparation: Prepare a series of buffers with accurately known pH values spanning the expected pKa range (e.g., from pH 6 to pH 10).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small, constant volume of the stock solution to each buffer solution to achieve the same final concentration.
-
UV-Vis Spectroscopy:
-
Record the UV-Vis spectrum of the compound in each buffer solution.
-
Identify a wavelength where the absorbance changes significantly with pH.
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-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH.
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The resulting data should fit a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.
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Diagram 3: Spectrophotometric pKa Determination Workflow
Caption: Workflow for pKa determination by spectrophotometry.
Conclusion
Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is a heterocyclic compound with basic properties primarily dictated by its exocyclic aminomethyl group. A thorough understanding of its pKa, solubility, and stability is crucial for its development as a potential therapeutic agent. This guide has provided a theoretical framework for these properties, along with detailed experimental protocols for their accurate determination. The presented methodologies are robust and widely applicable in the field of medicinal chemistry, providing the necessary tools for the comprehensive characterization of this and other novel chemical entities.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link]) [3]2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link]) [5]3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link]) 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (URL: [Link]) 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link]) [6]6. What is the pKa of my compound?. (URL: [Link]) [4]7. Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. (URL: [Link]) [7]8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (URL: [Link]) 9. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (URL: [Link]) [1]10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link]) [2]11. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link]) [8]12. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link]) [9]13. Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (URL: [Link]) [10]14. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link]) [11]15. (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (URL: [Link])
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